molecular formula C14H20N2O B5524474 1-benzoyl-4-isopropylpiperazine

1-benzoyl-4-isopropylpiperazine

Cat. No.: B5524474
M. Wt: 232.32 g/mol
InChI Key: AZEPXDCTEPCQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-4-isopropylpiperazine (BZP) is a psychoactive drug that belongs to the piperazine chemical class. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. BZP is known for its stimulant effects and has been studied for its potential use in scientific research.

Scientific Research Applications

Charge Transfer Complex Analysis

Research by Abbu et al. (2019) focused on the charge transfer (CT) complex formation of 1-benzoylpiperazine (1-BP) with 2, 3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), demonstrating its potential for stoichiometric and thermodynamic analysis. This study utilized spectrophotometry in acetonitrile at various temperatures, revealing the CT complex's exothermic formation and high stability, supported by both experimental and computational density functional theory (DFT) studies (Abbu et al., 2019).

Carbonic Anhydrase Inhibition

Mancuso et al. (2020) synthesized and biochemically evaluated a series of substituted benzenesulfonamides, including 1-benzoyl-4-isopropylpiperazine derivatives, as inhibitors of carbonic anhydrase (CA) isoforms. These compounds show promise for identifying new therapeutics, with specific derivatives demonstrating selectivity towards certain CA isoforms crucial in brain function and tumor expression (Mancuso et al., 2020).

HIV-1 Attachment Inhibition

A study by Meanwell et al. (2009) characterized 1-(4-Benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione as an inhibitor of HIV-1 attachment, interfering with viral gp120 and host cell receptor CD4 interaction. This research explored the effects of structural variation on the benzamide moiety, indicating a potential for developing novel antiviral agents (Meanwell et al., 2009).

Neurotoxic Effects Analysis

Katz et al. (2018) compared the neurotoxic effects of benzylpiperazine and benzoylpiperazine on a dopaminergic human neuroblastoma cell line, shedding light on the mechanisms leading to neuronal cell death. This comparison provides insights into the cellular-based neurotoxicity induced by these compounds, crucial for understanding their potential risks (Katz et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 1-Isopropylpiperazine, indicates that it is flammable and toxic in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

While specific future directions for “1-benzoyl-4-isopropylpiperazine” are not available, the widespread presence of the piperazine moiety in drugs or bioactive molecules suggests potential areas of exploration .

Properties

IUPAC Name

phenyl-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12(2)15-8-10-16(11-9-15)14(17)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEPXDCTEPCQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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